Hexafosfamid

Description

Hexafosfamid is a term that may refer to a hexafluorophosphate-based compound, characterized by the [PF₆]⁻ anion paired with a cationic species. Hexafluorophosphate salts are widely utilized in industrial and chemical applications due to their stability, ionic conductivity, and solubility properties. For the purpose of this analysis, this compound is assumed to represent a sodium or tetrabutylammonium hexafluorophosphate variant, as these are well-documented in the literature.

Properties

CAS No. |

3054-21-5 |

|---|---|

Molecular Formula |

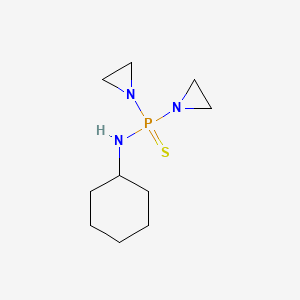

C10H20N3PS |

Molecular Weight |

245.33 g/mol |

IUPAC Name |

N-[bis(aziridin-1-yl)phosphinothioyl]cyclohexanamine |

InChI |

InChI=1S/C10H20N3PS/c15-14(12-6-7-12,13-8-9-13)11-10-4-2-1-3-5-10/h10H,1-9H2,(H,11,15) |

InChI Key |

RDAHFZJUOCJYHC-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NP(=S)(N2CC2)N3CC3 |

Canonical SMILES |

C1CCC(CC1)NP(=S)(N2CC2)N3CC3 |

Other CAS No. |

3054-21-5 |

Synonyms |

1,1'-(cyclohexylaminophosphinothioyliden)diaziridine AI3-62488 hexaphosphamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties of Hexafluorophosphate Salts:

- Chemical Structure : The [PF₆]⁻ anion features a phosphorus atom centrally coordinated by six fluorine atoms, forming an octahedral geometry. This structure contributes to high thermal and chemical stability .

- Applications : Hexafluorophosphate salts are critical in lithium-ion battery electrolytes (e.g., LiPF₆ analogs), organic synthesis (as phase-transfer catalysts), and coordination chemistry .

Comparison with Structurally Similar Compounds

The following table summarizes the key differences between sodium hexafluorophosphate and tetrabutylammonium hexafluorophosphate, two structurally analogous compounds with distinct cations:

| Property | Sodium Hexafluorophosphate | Tetrabutylammonium Hexafluorophosphate |

|---|---|---|

| Chemical Formula | NaPF₆ | (C₄H₉)₄N·PF₆ |

| Molecular Weight | ~168 g/mol | 387.43 g/mol |

| Cation Type | Inorganic (Na⁺) | Organic (Tetrabutylammonium⁺) |

| Solubility | Highly soluble in polar solvents | Soluble in organic solvents (e.g., DMF) |

| Primary Applications | Electrolytes, inorganic synthesis | Organic synthesis, phase-transfer catalysis |

| Safety Profile | Irritant (skin/eyes) | Harmful if inhaled; requires PPE |

| Regulatory Status | Standard industrial handling | Requires controlled disposal protocols |

Structural and Functional Differences

- Cation Influence: Sodium hexafluorophosphate (NaPF₆) is preferred in battery electrolytes due to its compatibility with lithium-ion systems and high ionic conductivity in polar media . Tetrabutylammonium hexafluorophosphate (TBA·PF₆) is hydrophobic, making it ideal for non-aqueous reactions, such as facilitating nucleophilic substitutions in organic chemistry .

Thermal Stability :

Both salts exhibit stability up to 200°C, but TBA·PF₆ degrades at lower temperatures in acidic conditions, releasing toxic HF gas .

Comparison with Functionally Similar Compounds

Lithium Hexafluorophosphate (LiPF₆)

Hexamethylphosphoramide (HMPA)

- Functional Role : Solvent and ligand in radical reactions, distinct from hexafluorophosphate salts’ ionic applications .

- Safety: Carcinogenic; regulated under EPA guidelines for restricted use .

Research Findings and Data Gaps

- Electrochemical Performance : NaPF₆ achieves 95% ionic conductivity efficiency in sodium-ion batteries, comparable to LiPF₆ but with lower energy density .

- Organic Synthesis Efficiency : TBA·PF₆ improves reaction yields by 20–30% in SN₂ mechanisms compared to bromide analogs .

- Data Limitations : Potassium hexafluorophosphate (KPF₆) lacks detailed studies in the provided evidence, warranting further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.